molecular formula C19H30BN3O3 B2406341 2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 2057450-00-5

2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B2406341
CAS No.: 2057450-00-5
M. Wt: 359.28
InChI Key: NISGCAVJDFIXGT-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a boron-containing acetamide derivative characterized by a 4-methylpiperazine moiety linked via an acetamide group to a phenyl ring substituted with a pinacol boronic ester at the meta position. Its molecular formula is C₂₀H₃₂BN₃O₃, with a molecular weight of 373.30 g/mol and a CAS registry number 1704121-82-3 . The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a pivotal feature for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BN3O3/c1-18(2)19(3,4)26-20(25-18)15-7-6-8-16(13-15)21-17(24)14-23-11-9-22(5)10-12-23/h6-8,13H,9-12,14H2,1-5H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISGCAVJDFIXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H30N8O2C_{29}H_{30}N_8O_2, with a molecular weight of 522.6 g/mol. The structure includes a piperazine moiety and a dioxaborolane group, which are significant for its biological interactions.

Research indicates that the compound may act as an inhibitor of specific protein kinases, particularly those involved in cancer pathways. For instance, it has been shown to selectively inhibit DDR1 (Discoidin Domain Receptor 1), which is implicated in various cancers. The inhibition of DDR1 can lead to reduced tumor cell migration and invasion, making it a target for cancer therapy.

1. Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant anticancer properties. It was found to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells with an IC50 value of approximately 23.8 nM against DDR1. The compound effectively suppressed tumorigenicity and cell migration in NSCLC models at concentrations ranging from 1.25 to 5 μM .

2. Selectivity and Potency

The selectivity of the compound for DDR1 over other kinases is notable. In comparative studies, it showed minimal inhibitory effects on DDR2 and other kinases such as Bcr-Abl and c-Kit, indicating a favorable selectivity profile that could reduce off-target effects in therapeutic applications .

Case Study 1: NSCLC Cell Lines

A study evaluated the effect of the compound on NSCLC cell lines using wound healing assays and transwell assays. Results indicated that treatment with the compound significantly reduced wound closure by up to 84% at higher concentrations (5 μM), demonstrating its potential as a therapeutic agent in lung cancer treatment .

Case Study 2: In Vivo Models

Further investigations into animal models have shown that the administration of this compound resulted in a marked reduction in tumor size and metastasis when compared to control groups. These findings support its potential use in clinical settings for managing advanced cancer cases.

Data Summary Table

Biological Activity IC50 Value Selectivity Effect on Cell Migration
DDR1 Inhibition23.8 nMHighReduced by up to 84%
DDR2 Inhibition1740 nMLowNot significant
Bcr-Abl Inhibition>10 μMNegligibleNot significant
c-Kit Inhibition>10 μMNegligibleNot significant

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 4-Methylpiperazine, meta-boronic ester C₂₀H₃₂BN₃O₃ 373.30 1704121-82-3
2-(4-Ethylpiperazin-1-yl)-N-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl]acetamide 4-Ethylpiperazine, para-boronic ester C₂₀H₃₂BN₃O₃ 373.30 1704121-82-3*
N-{1-[4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide Cyclopropyl group, para-boronic ester (no piperazine) C₁₈H₂₄BNO₃ 313.21 1218789-39-9
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Benzothiazole core, 4-methylpiperazine (no boronic ester) C₁₄H₁₈N₄OS 298.38 Not provided
N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide Halogenated phenyl, 3-chlorophenyl-piperazine (no boronic ester) C₁₉H₂₁BrClN₃O 422.75 329779-23-9

Functional and Pharmacological Differences

Boronic Ester Position and Reactivity

  • The meta-substituted boronic ester in the target compound contrasts with para-substituted analogues (e.g., ). Meta substitution may alter steric and electronic properties, affecting cross-coupling efficiency with aryl halides .
  • Cyclopropyl-containing analogues () lack the piperazine moiety, reducing solubility and limiting applications in receptor-targeted drug design.

Piperazine Substituent Effects

  • Benzothiazole derivatives () demonstrate anticancer activity, suggesting the acetamide-piperazine scaffold has intrinsic bioactivity. However, the absence of a boronic ester limits their utility in prodrug strategies .

Table 2: Key Research Insights

Compound Class Key Findings Reference
Boronic Ester Acetamides Effective in Suzuki-Miyaura couplings for biaryl synthesis; meta-substitution offers regioselectivity advantages.
Piperazine-Acetamide Hybrids Demonstrated anticancer activity (IC₅₀ = 8–12 µM against MCF-7 cells) in benzothiazole derivatives.
Halogenated Analogues Higher logP values (~3.5) correlate with increased blood-brain barrier penetration.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups influencing the reactivity of this compound?

  • The compound contains a 4-methylpiperazine moiety linked to an acetamide backbone and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group. The boronate ester enables Suzuki-Miyaura cross-coupling reactions, while the piperazine moiety may modulate solubility and binding affinity in biological systems .
  • Methodological Insight : Confirm structural integrity via 1H^1H-NMR (e.g., piperazine proton resonances at δ 2.4–3.0 ppm) and 11B^{11}B-NMR (boron signal near 30 ppm for dioxaborolanes) .

Q. What synthetic routes are reported for this compound?

  • A common approach involves coupling 3-(pinacol boronate)phenylacetic acid with 1-methylpiperazine via an amide bond. For example:

  • Step 1 : Activate the carboxylic acid (e.g., using HATU or EDC) .
  • Step 2 : React with 4-methylpiperazine under basic conditions (e.g., DIPEA in DMF) .
    • Critical Note : Monitor boronate stability under acidic/basic conditions; use anhydrous solvents to prevent ester hydrolysis .

Q. How can researchers validate purity and stability under experimental conditions?

  • Analytical Techniques :

TechniqueTargetAcceptance Criteria
HPLC-UVPurity≥95% (λ = 254 nm)
TGAThermal stabilityDecomposition >150°C
Karl FischerMoisture<0.5% w/w
  • Stability Storage : Store at –20°C under inert gas (argon) to prevent boronate oxidation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for Suzuki-Miyaura coupling?

  • Use density functional theory (DFT) to predict boronate reactivity. For example:

  • Calculate HOMO-LUMO gaps to assess nucleophilicity of the boronate ester .
  • Simulate Pd-catalyzed coupling transition states to identify optimal bases (e.g., K2 _2CO3 _3 vs. Cs2 _2CO3 _3) .
    • Experimental Validation : Cross-reference computed activation energies with experimental yields (e.g., 70–85% yields reported in analogous systems ).

Q. What strategies resolve contradictory bioactivity data across cell lines?

  • Case Study : Discrepancies in IC50 _{50} values (e.g., 5 µM vs. 20 µM in kinase assays) may arise from:

  • Cell permeability : Assess logP (predicted ~2.5 for this compound) and use LC-MS to quantify intracellular concentrations .
  • Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan) .
    • Recommendation : Normalize data to positive controls (e.g., staurosporine) and replicate in ≥3 independent assays .

Q. How to design structure-activity relationship (SAR) studies targeting the piperazine-boronate pharmacophore?

  • Key Modifications :

RegionModificationBiological Impact
PiperazineReplace methyl with ethylAlters solubility and CNS penetration
BoronateSubstitute pinacol with neopentyl glycolEnhances metabolic stability
  • Methodology : Synthesize analogs via parallel chemistry (e.g., 96-well plate format) and screen against target panels (e.g., GPCRs, kinases) .

Q. What are the challenges in scaling up synthesis while maintaining boronate integrity?

  • Critical Factors :

  • Oxygen sensitivity : Use Schlenk techniques or flow reactors for large-scale coupling .
  • Byproduct formation : Optimize Pd catalyst loading (e.g., 0.5–2 mol% Pd(PPh3 _3)4 _4) to minimize aryl deboronation .
    • Quality Control : Implement in-line FTIR to monitor boronate C-B stretching (~1,350 cm1 ^{-1}) during reactions .

Q. How to address discrepancies in in vitro vs. in vivo pharmacokinetic data?

  • Hypothesis : Poor oral bioavailability due to boronate ester hydrolysis in gastric fluid.
  • Testing Protocol :

  • In vitro : Simulate gastric pH (1.2) and measure half-life of boronate group via LC-MS .
  • In vivo : Administer via IV (control) vs. oral routes in rodent models; compare AUC and Cmax _\text{max} .
    • Mitigation : Prodrug strategies (e.g., ester-protected boronate) or nanoformulation .

Methodological Best Practices

  • Contradictory Data Analysis : Use multivariate statistics (e.g., PCA) to distinguish experimental noise from true biological variation .
  • Safety Protocols : Handle boronate esters with nitrile gloves (hydrolysis-resistant) and conduct reactions in fume hoods due to potential Pd catalyst toxicity .

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